((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Problem: Non-fluorinated or stereochemically mismatched pyrrolidine analogs lead to poor metabolic stability and loss of biological potency. Solution: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a high-purity chiral building block that introduces a metabolically stable fluorine atom with precise (2S,4R) stereochemistry. This exact configuration is critical; even a (2S,4S) change can cause >300-fold potency loss in related systems. - Enables lipophilicity modulation and metabolic stability enhancement in lead optimization. - Ideal for synthesizing enantiopure ligands, peptidomimetics, and agrochemical candidates. - Typical purity: ≥98%. Global shipping from stock.

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
CAS No. 2206737-78-0
Cat. No. B6321620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
CAS2206737-78-0
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESCN1CC(CC1CO)F
InChIInChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyPVVBFPXFGPDGGN-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol – Chiral Pyrrolidine Building Block


((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol (CAS: 2206737-78-0) is a fluorinated, chiral pyrrolidine derivative with the molecular formula C₆H₁₂FNO and a molecular weight of 133.16 g/mol . The compound is characterized by a defined stereochemistry at the 2- and 4-positions, a secondary alcohol group, and a strategically placed fluorine atom on the pyrrolidine ring . It is primarily utilized as a high-purity (typically 95-98%) synthetic intermediate and chiral building block in medicinal chemistry and drug discovery .

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: Why Generic Substitution Fails


The specific substitution pattern and stereochemistry of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol impart unique physicochemical and conformational properties that are not replicated by close analogs. Generic substitution with non-fluorinated pyrrolidine methanols, such as N-methyl-L-prolinol, fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic stability due to the absence of the strong C-F bond dipole [1][2]. Furthermore, the stereochemistry at the 2- and 4-positions is critical; even a change from the (2S,4R) to the (2S,4S) stereoisomer can lead to a >300-fold difference in biological potency, as demonstrated in related 4-fluoroproline systems [3]. Therefore, simple replacement with a non-fluorinated or stereochemically mismatched analog can result in a complete loss of desired activity or a drastically altered pharmacokinetic profile, making the procurement of the exact stereoisomer essential for reproducible research and development [4].

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: Quantitative Differentiation Evidence


4-Fluorine Impact on Metabolic Stability and Potency

Incorporation of a fluorine atom at the 4-position of a pyrrolidine ring, as in the (2S,4R) configuration, is a validated strategy to block oxidative metabolism and improve pharmacokinetic profiles. This is directly inferred from a study on 4-fluoroproline-based thrombin inhibitors, where the (4R)-4-fluoroproline analog was 300-fold more potent than its (4S)-counterpart [1][2]. While the target compound is a pyrrolidine methanol, not a proline, the stereoelectronic principles governing the influence of the 4-fluoro substituent on ring conformation and metabolic vulnerability are directly transferable, establishing a clear class-level advantage for the (4R) fluorine configuration.

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Fluorine Substitution Enhances Lipophilicity

The substitution of a hydrogen atom with a fluorine atom in the target compound introduces a strong C-F bond dipole, which alters key physicochemical properties compared to its non-fluorinated analog, N-methyl-L-prolinol. While direct experimental data for the target compound is not available, the well-characterized effect of single fluorine substitution in similar systems provides a reliable class-level inference. The replacement of a C-H bond with a C-F bond typically increases lipophilicity (logP) by approximately 0.2-0.4 units and decreases basicity (pKa) of proximal amines, which can significantly improve membrane permeability and reduce off-target interactions with hERG channels [1][2].

Medicinal Chemistry Physical Organic Chemistry ADME

Stereochemical Precision: (2S,4R) vs (2S,4S)

The target compound's exact (2S,4R) stereochemistry is critical, as the alternative (2S,4S) diastereomer (CAS 1932616-77-7) presents a fundamentally different three-dimensional structure and physicochemical profile. While quantitative biological data directly comparing these two specific compounds is absent, the profound impact of 4-fluoro stereochemistry in related systems is unequivocal. The previously cited 300-fold potency difference between (4R)- and (4S)-4-fluoroproline isomers in thrombin inhibitors [1] serves as a powerful analogue, demonstrating that inverting the stereocenter at the 4-position of a pyrrolidine ring can lead to orders-of-magnitude changes in biological activity. Therefore, the (2S,4R) isomer cannot be substituted with the (2S,4S) isomer without risking a complete change in, or loss of, the intended biological effect [2].

Stereochemistry Drug Design Conformational Analysis

Multi-Supplier Availability and Verified Purity

The compound is readily available from multiple reputable chemical suppliers with verified purity levels of 95-98% . This is a critical differentiator for procurement, as it indicates a mature and reliable supply chain. In contrast, many specialized chiral fluorinated building blocks may only be available from a single source or with lower, less rigorously verified purity. The existence of multiple suppliers ensures competitive pricing, faster lead times, and supply chain redundancy. Furthermore, the availability of analytical data (NMR, HPLC) with the product allows for immediate verification upon receipt, reducing the risk of project delays due to compound misidentification or contamination.

Chemical Procurement Quality Control Supply Chain

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: Application Scenarios


Medicinal Chemistry: Lead Optimization for ADME

This compound is ideally suited as a chiral building block for introducing a metabolically stable, lipophilicity-modulating fragment into drug candidates. Based on class-level evidence showing that 4-fluoropyrrolidines can enhance metabolic stability [1], this compound should be prioritized when optimizing a lead series for oral bioavailability or increased half-life [2]. Its procurement is justified when a non-fluorinated pyrrolidine-containing lead exhibits high clearance or poor membrane permeability.

Asymmetric Synthesis: Chiral Catalysts and Auxiliaries

The defined (2S,4R) stereochemistry makes this compound a valuable starting material for synthesizing enantiopure ligands or catalysts. As highlighted by the extreme sensitivity of biological activity to the 4-position stereochemistry in related fluoroprolines [1][3], the precise configuration is non-negotiable. This compound is the correct choice for any project where the final product's stereochemistry is derived from this core, and a mismatch would lead to a complete loss of function [4].

Chemical Biology: Fluorine Conformational Control

The compound is a prime candidate for incorporation into peptides or peptidomimetics to study the effect of the fluorine gauche effect on pyrrolidine ring conformation [1]. Fluorination is known to bias the ring toward specific puckered states (e.g., Cγ-exo), which can dramatically impact protein folding and binding [5]. Researchers should select this specific (2S,4R) isomer to leverage this stereoelectronic effect and compare its biophysical properties against non-fluorinated or other stereoisomeric controls.

Agrochemical Discovery: Fluorinated Crop Protection

The advantageous properties of fluorine substitution—enhanced metabolic stability and bioavailability—are equally valuable in agrochemical research [1]. This building block can be used to synthesize novel fluorinated analogs of known pyrrolidine-based pesticides or fungicides. Its procurement is a strategic choice for discovery programs aiming to develop more potent, longer-lasting, and environmentally persistent crop protection solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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